Talsaclidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like talsaclidine often involves complex chemical reactions. Research on nitrogen heterocycles, a significant structural component in pharmaceuticals, shows that about 59% of small-molecule drugs contain a nitrogen heterocycle, indicating the importance of synthesis techniques in developing compounds with potential biological activity (Vitaku, Smith, & Njardarson, 2014).

Molecular Structure Analysis

Understanding the molecular structure is crucial for analyzing the functionality and reactivity of compounds. Studies on the structural diversity of nitrogen heterocycles among FDA-approved pharmaceuticals emphasize the role of molecular structure in the biological activity and pharmacokinetics of these compounds (Vitaku, Smith, & Njardarson, 2014).

Chemical Reactions and Properties

Chemical properties of compounds like this compound are influenced by their reactivity and interaction with other substances. Research on pyridine derivatives highlights their importance in various fields, from medicinal to chemosensing applications, demonstrating the versatility and reactivity of these compounds (Abu-Taweel et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, impact the compound's usability in different applications. While specific studies on this compound's physical properties were not found, general principles from the synthesis and characterization of phyllosilicates and polysaccharides can provide insights into methodologies for analyzing such properties (Bian & Kawi, 2020).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemical agents, and stability, are essential for understanding a compound's behavior in various environments. Studies on the synthesis and applications of polysaccharides, for instance, shed light on how chemical modifications can enhance the bioactivities of these molecules, suggesting a parallel in how this compound's properties might be analyzed and modified (Wang et al., 2018).

Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer

La talsaclidine a été étudiée pour son potentiel dans le traitement de la maladie d'Alzheimer en raison de son action en tant qu'agoniste du récepteur muscarinique de l'acétylcholine. Elle agit spécifiquement comme un agoniste complet au niveau du sous-type M1 et comme un agoniste partiel au niveau des sous-types M2 et M3 . Cette propriété est importante car elle peut stimuler la voie alpha-sécrétase non amyloïde, qui est considérée comme une cible thérapeutique pour réduire les niveaux de peptide bêta-amyloïde chez les patients atteints de la maladie d'Alzheimer .

Amélioration de la fonction cognitive

Dans les modèles animaux et les premiers essais chez l'homme, la this compound s'est montrée prometteuse pour améliorer les fonctions cognitives. Ceci est particulièrement pertinent pour des pathologies telles que la maladie d'Alzheimer, où le déclin cognitif est un symptôme majeur. La capacité du médicament à stimuler les récepteurs muscariniques dans le cerveau pourrait potentiellement conduire à une amélioration de la mémoire et des capacités d'apprentissage .

Neuroprotection

La recherche suggère que la this compound peut avoir des effets neuroprotecteurs. En favorisant l'activation de la voie alpha-sécrétase, elle pourrait aider à réduire l'accumulation de plaques amyloïdes, qui sont toxiques pour les neurones. Ce mécanisme pourrait être bénéfique pour prévenir les processus neurodégénératifs associés à la maladie d'Alzheimer .

Modulation des activités des sécrétases

L'influence de la this compound sur les activités des sécrétases est un domaine d'intérêt majeur. Il a été démontré qu'elle module des enzymes telles que la bêta-, la gamma- et l'alpha-sécrétase, qui sont impliquées dans le traitement de la protéine précurseur amyloïde (APP). Cette modulation est cruciale pour développer des thérapies visant à modifier la production de peptides bêta-amyloïdes, impliqués dans la pathologie de la maladie d'Alzheimer .

Gestion des symptômes psychiatriques

Bien que principalement étudiée pour la maladie d'Alzheimer, les effets de la this compound sur les récepteurs muscariniques suggèrent qu'elle pourrait également être utile pour gérer certains symptômes psychiatriques. Par exemple, ses propriétés améliorant les fonctions cognitives pourraient être bénéfiques pour les patients atteints de schizophrénie ou de trouble bipolaire qui présentent des déficits cognitifs .

Pharmacologie comparative

La this compound sert de composé de référence dans les études de pharmacologie comparative. En comparant son efficacité et ses effets secondaires avec d'autres agonistes muscariniques, les chercheurs peuvent mieux comprendre les propriétés pharmacodynamiques et pharmacocinétiques de cette classe de médicaments .

Développement d'outils de diagnostic

La réponse des patients atteints de la maladie d'Alzheimer au traitement par la this compound pourrait potentiellement être utilisée pour développer des outils de diagnostic. Par exemple, les modifications des niveaux de peptides bêta-amyloïdes dans le liquide céphalo-rachidien après l'administration de this compound pourraient aider à évaluer la progression de la maladie ou la réponse au traitement .

Mécanisme D'action

Target of Action

Talsaclidine, also known as WAL-2014, is a non-selective muscarinic acetylcholine receptor agonist . It primarily targets the M1 subtype of muscarinic acetylcholine receptors, acting as a full agonist . Additionally, it acts as a partial agonist at the M2 and M3 subtypes . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and activating them . As a full agonist at the M1 subtype, it fully activates this receptor, leading to a complete response. As a partial agonist at the M2 and M3 subtypes, it only partially activates these receptors, leading to a less than maximal response .

Biochemical Pathways

These pathways play key roles in various physiological processes, including memory and learning, heart rate regulation, and smooth muscle contraction .

Pharmacokinetics

This compound has a bioavailability of 70% , indicating that a significant proportion of the drug is absorbed into the bloodstream after administration . It has a protein binding rate of 7% , suggesting that most of the drug remains free in the bloodstream and can exert its effects . The drug is primarily excreted through the kidneys, with 86% of the drug being renally excreted .

Propriétés

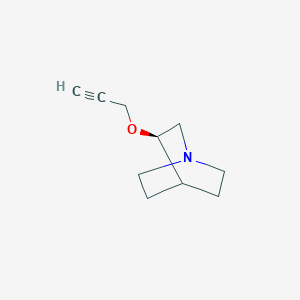

IUPAC Name |

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFJONKUSLSKSW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163565 | |

| Record name | Talsaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147025-53-4 | |

| Record name | Talsaclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talsaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talsaclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talsaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALSACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

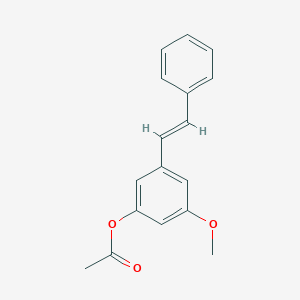

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)